HCV NS5B Inhibitor Intermediate: tert-Butyl 5-fluoro-1H-indole-1-carboxylate Enables Synthesis of BMS-791325 and Related Antiviral Scaffolds Unattainable with Unprotected Analogs
tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5) is a critical intermediate in the synthesis of BMS-791325, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase [1]. The patent literature (WO-2021083060-A1, CN-112789040-A) explicitly identifies this N-Boc protected 5-fluoroindole as a building block for transglutaminase 2 (TG2) inhibitors and estrogen receptor degrading agents, where the N-Boc group enables orthogonal protection during multi-step sequences that would be impossible with unprotected 5-fluoroindole [2].
| Evidence Dimension | Synthetic utility in antiviral inhibitor construction |
|---|---|
| Target Compound Data | Enables regioselective C2/C3 functionalization of 5-fluoroindole scaffold; essential for BMS-791325 HCV inhibitor synthesis |
| Comparator Or Baseline | Unprotected 5-fluoroindole: undergoes N-alkylation side reactions and instability under acidic conditions |
| Quantified Difference | Qualitative but operationally definitive: N-Boc protection is prerequisite for multi-step medicinal chemistry workflows |
| Conditions | Multi-step synthesis of HCV NS5B inhibitors and TG2 inhibitors per WO-2021083060-A1, CN-112789040-A, EP-3434668-A1 |
Why This Matters
Procurement of unprotected 5-fluoroindole necessitates additional protection steps, increasing synthetic step count by at least one and reducing overall yield; this compound provides the protected scaffold ready for immediate use in antiviral drug discovery programs.
- [1] NBInno. 5-Fluoroindole: A Versatile Building Block in Organic Synthesis (2023). Section: "5-Fluoroindole is also used in the synthesis of BMS-791325, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase." View Source
- [2] Molaid. Patent references: WO-2021083060-A1 (Five-membered heterocyclic oxocarboxylic acid compounds), CN-112789040-A (TG2 inhibitors), EP-3434668-A1 (Indolo-substituted-piperidine estrogen receptor degrading agents). View Source
